molecular formula C6H15N3O2 B1385209 3-[(2-Methoxyethyl)amino]propanohydrazide CAS No. 1040689-72-2

3-[(2-Methoxyethyl)amino]propanohydrazide

Cat. No.: B1385209
CAS No.: 1040689-72-2
M. Wt: 161.2 g/mol
InChI Key: XPCHVQCGKAUZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methoxyethyl)amino]propanohydrazide is a chemical compound with the molecular formula C6H15N3O2. It is used primarily in biochemical and proteomics research . The compound is characterized by its hydrazide functional group, which is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethyl)amino]propanohydrazide typically involves the reaction of 3-chloropropanohydrazide with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloropropanohydrazide+2-methoxyethylamineThis compound\text{3-chloropropanohydrazide} + \text{2-methoxyethylamine} \rightarrow \text{this compound} 3-chloropropanohydrazide+2-methoxyethylamine→this compound

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethyl)amino]propanohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

3-[(2-Methoxyethyl)amino]propanohydrazide is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is employed in biochemical assays and proteomics research to study protein interactions and functions.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethyl)amino]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methoxyethyl)amino]propanoic acid hydrochloride
  • 3-[(2-Methoxyethyl)amino]propanehydrazide

Uniqueness

3-[(2-Methoxyethyl)amino]propanohydrazide is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

IUPAC Name

3-(2-methoxyethylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2/c1-11-5-4-8-3-2-6(10)9-7/h8H,2-5,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCHVQCGKAUZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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